molecular formula C8H15NO2 B141503 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) CAS No. 150884-80-3

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)

Cat. No.: B141503
CAS No.: 150884-80-3
M. Wt: 157.21 g/mol
InChI Key: DDLKVSLLJJUFCO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-hydroxy-5-methyl-2-pyrrolidinone and isopropylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction under controlled temperature and pH conditions to form the desired pyrrolidinone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

Biologically, it has been studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, it is explored for its potential therapeutic applications. Compounds derived from it may serve as drug candidates for treating various diseases.

Industry

Industrially, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with fewer functional groups.

    4-Hydroxy-2-pyrrolidinone: Lacks the methyl and isopropyl groups.

    5-Methyl-2-pyrrolidinone: Similar but without the hydroxy and isopropyl groups.

Uniqueness

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

(4S,5S)-4-hydroxy-5-methyl-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLKVSLLJJUFCO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.